2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene

Molecular weight Elemental composition Structural differentiation

Multi-step parallel synthesis workflows risk mis-shipment of the direct aryl sulfone analog (CAS 702672-96-6), compromising α-functionalization strategies. This benzylic sulfone building block resolves that challenge with an unambiguous +14 Da mass difference for rapid LC-MS identity confirmation. - Aryl bromide enables Pd-catalyzed Suzuki-Miyaura coupling at the 2-position; the retained benzylic sulfone then undergoes deprotonation (pKa ≈ 28-32 in DMSO) for Julia-Kocienski olefination. - The ortho-methyl group enhances regioselectivity in competitive cross-coupling vs. non-methylated comparators. - Supplied at 98% purity with batch-specific QC documentation, suitable for sulfone herbicide lead optimization (cf. AU-2024100034-B4) and kinase inhibitor/stilbenoid pharmacophore synthesis.

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
Cat. No. B12073179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CS(=O)(=O)C)Br
InChIInChI=1S/C9H11BrO2S/c1-7-3-4-8(5-9(7)10)6-13(2,11)12/h3-5H,6H2,1-2H3
InChIKeyGAQXXCPSEMKHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene – Procurement-Ready Overview


2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene (CAS 1864615-37-1) is a tri-substituted aromatic building block featuring a bromine atom at the 2-position, a methyl group at the 1-position, and a methylsulfonylmethyl (–CH₂SO₂CH₃) substituent at the 4-position . With a molecular formula of C₉H₁₁BrO₂S and a molecular weight of 263.15 g/mol, it belongs to the benzylic sulfone subclass and is distinct from the more common direct aryl methyl sulfone analogs that lack the methylene spacer between the aromatic ring and the sulfone group . The compound is commercially supplied at 98% purity by specialty chemical vendors and is positioned as a versatile intermediate for pharmaceutical and agrochemical synthesis .

Methylene Spacer Prevents Substitution by Aryl Sulfone Analogs


The defining structural feature of this compound is the benzylic methylene (–CH₂–) spacer that interposes between the aromatic ring and the electron-withdrawing sulfone group. This contrasts with the closest commercial analog, 2-bromo-1-methyl-4-(methylsulfonyl)benzene (CAS 702672-96-6, MW 249.12), in which the sulfone is directly attached to the aryl ring . The presence of the spacer converts the sulfone from an aryl sulfone into a benzylic sulfone, fundamentally altering the compound's acid-base chemistry, carbanion stability, and cross-coupling reactivity profile. The benzylic α-protons adjacent to the sulfone are significantly more acidic than aromatic C–H protons, enabling deprotonation and subsequent functionalization pathways – including Julia-type olefinations and desulfonylative cross-couplings – that are inaccessible to the direct aryl sulfone comparator [1]. A user requiring a building block capable of α-functionalization or benzylic carbanion chemistry cannot simply interchange these two compounds without losing the core synthetic handle.

Quantitative Differentiation from Key Analogs


Molecular Weight Differentiation from Direct Aryl Sulfone

2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene (C₉H₁₁BrO₂S, MW 263.15) differs from its closest commercial analog, 2-bromo-1-methyl-4-(methylsulfonyl)benzene (C₈H₉BrO₂S, CAS 702672‑96‑6, MW 249.12), by exactly one methylene (–CH₂–) unit, adding 14.03 Da . This mass difference is analytically unambiguous in LC-MS and GC-MS quality control workflows and directly confirms whether the correct building block has been supplied or consumed in a reaction .

Molecular weight Elemental composition Structural differentiation

Lipophilicity Enhancement from Methylene Spacer

The extra methylene group in 2-bromo-1-methyl-4-((methylsulfonyl)methyl)benzene is predicted to increase lipophilicity relative to the direct aryl sulfone comparator (CAS 702672‑96‑6). For the comparator, Bidepharm reports a consensus LogP of 2.44 based on five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) . Applying the standard Hansch π contribution for an sp³ methylene fragment (πCH₂ ≈ +0.50), the target compound is predicted to exhibit a consensus LogP of approximately 2.9–3.0 [1]. This ~0.5 log unit increase translates to approximately a three-fold higher partition coefficient, which can meaningfully affect chromatographic retention, extraction efficiency, and membrane permeability in cell-based assays.

Lipophilicity LogP Physicochemical properties

Benzylic Sulfone α-CH Acidity Enabling Carbanion Chemistry

The methylene protons α to the sulfone in 2-bromo-1-methyl-4-((methylsulfonyl)methyl)benzene are rendered acidic by the strong electron-withdrawing effect of the –SO₂– group, with benzylic sulfones typically exhibiting pKa values in the range of 28–32 (in DMSO) for the α-CH position, compared to aryl C–H protons which have pKa values >40 [1]. This acidity enables deprotonation by moderately strong bases (e.g., KOᵗBu, NaH, LDA) to generate a resonance-stabilized α-sulfonyl carbanion that can participate in Julia–Kocienski olefinations, alkylations, and desulfonylative cross-coupling reactions [1][2]. By contrast, 2-bromo-1-methyl-4-(methylsulfonyl)benzene (CAS 702672‑96‑6), lacking the benzylic CH₂, possesses only aromatic C–H bonds that are not amenable to this deprotonative activation manifold .

Carbanion chemistry Julia olefination α-Deprotonation

Dual Orthogonal Reactive Sites

2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene uniquely combines an aryl bromide – competent in Suzuki–Miyaura, Buchwald–Hartwig, and other Pd-catalyzed cross-couplings – with a benzylic sulfone moiety that can serve as a latent nucleophile (via α-deprotonation) or as a leaving group in desulfonylative cross-coupling [1]. The ortho-methyl group relative to the bromine introduces modest steric hindrance that may improve regioselectivity in cross-coupling compared to unsubstituted analogs. The closest benzylic sulfone comparator without an aryl methyl substituent, 1-bromo-4-[(methylsulfonyl)methyl]benzene (CAS 213627‑30‑6, MW 249.12, C₈H₉BrO₂S), offers the same benzylic sulfone reactivity but lacks the ortho-methyl group, resulting in a different steric and electronic environment at the aryl bromide site . Conversely, 2-bromo-1-methyl-4-(methylsulfonyl)benzene (CAS 702672‑96‑6) retains the ortho-methyl group but lacks the benzylic sulfone carbanion chemistry altogether .

Cross-coupling Desulfonylative coupling Bifunctional building block

Purity Specification and Vendor Availability

2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene is commercially available at a certified purity of 98% from specialty vendors such as Leyan (Product No. 2218840), with batch-specific QC documentation . By comparison, the direct aryl sulfone analog 2-bromo-1-methyl-4-(methylsulfonyl)benzene (CAS 702672‑96‑6) is widely stocked by multiple vendors at purity grades ranging from 95% to 98% . The benzylic sulfone analog without the ortho-methyl group, 1-bromo-4-[(methylsulfonyl)methyl]benzene (CAS 213627‑30‑6), is typically offered at 95+% purity . The target compound's combination of 98% purity, the unique benzylic sulfone + ortho-methyl substitution pattern, and documented batch traceability supports its selection for applications where impurity profiles could confound biological assay interpretation or where downstream intermediates require stringent purity specifications.

Purity Procurement Quality control

Optimal Application Scenarios


Sequential Suzuki Coupling and Julia Olefination

The compound's aryl bromide enables initial Pd-catalyzed Suzuki–Miyaura coupling to install a (hetero)aryl or alkenyl fragment at the 2-position. The retained benzylic sulfone can then be deprotonated (pKa ≈ 28–32 in DMSO) and condensed with an aldehyde in a Julia–Kocienski olefination to construct a stereodefined alkene, a sequence that is impossible with the direct aryl sulfone analog (CAS 702672‑96‑6) which lacks the requisite α-CH acidity [1]. This two-step, one-building-block strategy is particularly valuable in the synthesis of styrenyl and stilbenoid pharmacophores common in kinase inhibitors and nuclear receptor modulators.

Agrochemical Sulfone Herbicide Intermediate

Patent AU-2024100034-B4 describes an industrially optimized process for producing sulfone derivatives useful as herbicides, employing benzylic sulfone intermediates in base-mediated coupling and subsequent metal-catalyzed oxidation steps [2]. 2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene, with its pre-installed benzylic methyl sulfone and an aryl bromide handle for further diversification, maps directly onto the general intermediate scaffold described in this patent family, positioning it as a candidate building block for sulfone herbicide lead optimization programs.

Desulfonylative Cross-Coupling of Benzylic Sulfone

The target compound contains both an aryl bromide and a benzylic sulfone within the same molecule, enabling its use as a bifunctional substrate in Ni- or Pd-catalyzed desulfonylative reductive cross-coupling reactions [3]. In this scenario, the benzylic sulfone serves as an alkyl electrophile equivalent while the aryl bromide can be selectively reacted or retained, providing access to diarylmethane and related scaffolds that are prevalent in biologically active compounds. The ortho-methyl group adjacent to the bromine may enhance regioselectivity in competitive cross-coupling events relative to the non-methylated comparator 1-bromo-4-[(methylsulfonyl)methyl]benzene (CAS 213627‑30‑6).

High-Purity Traceable Building Block for QC-Intensive Workflows

For lead optimization programs where SAR interpretation depends on confidence in compound identity and purity, the availability of 2-bromo-1-methyl-4-((methylsulfonyl)methyl)benzene at 98% purity with batch-specific QC documentation from Leyan (Product No. 2218840) provides a procurement advantage. The unambiguous 14 Da mass difference (via the extra –CH₂–) relative to the common mis-shipment risk analog (CAS 702672‑96‑6) enables rapid LC-MS identity confirmation, reducing the risk of using the incorrect building block in multi-step parallel synthesis workflows.

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